molecular formula C13H18N2O3S2 B4691729 (2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

(2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B4691729
M. Wt: 314.4 g/mol
InChI Key: SOFSALUSSOGSRY-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a unique combination of a methylcyclopropyl group, a thiophen-2-ylsulfonyl group, and a piperazin-1-ylmethanone moiety

Properties

IUPAC Name

(2-methylcyclopropyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-10-9-11(10)13(16)14-4-6-15(7-5-14)20(17,18)12-3-2-8-19-12/h2-3,8,10-11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFSALUSSOGSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the cyclopropyl and thiophene rings, followed by their integration into the piperazine framework. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like (2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazin-1-ylmethanone moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

(2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Material Science: The thiophene moiety is known for its electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-ylmethanone derivatives: These compounds share the thiophene ring and carbonyl group but lack the piperazine moiety.

    Cyclopropyl-containing piperazines: These compounds have the cyclopropyl and piperazine groups but do not contain the thiophene ring.

Uniqueness

(2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is unique due to its combination of a cyclopropyl group, a thiophene ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone
Reactant of Route 2
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(2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

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